Benzo(b)thiophene, trimethyl- Benzo(b)thiophene, trimethyl-
Brand Name: Vulcanchem
CAS No.: 70021-44-2
VCID: VC18717024
InChI: InChI=1S/C11H12S/c1-7-5-4-6-10-11(7)8(2)9(3)12-10/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12S
Molecular Weight: 176.28 g/mol

Benzo(b)thiophene, trimethyl-

CAS No.: 70021-44-2

Cat. No.: VC18717024

Molecular Formula: C11H12S

Molecular Weight: 176.28 g/mol

* For research use only. Not for human or veterinary use.

Benzo(b)thiophene, trimethyl- - 70021-44-2

Specification

CAS No. 70021-44-2
Molecular Formula C11H12S
Molecular Weight 176.28 g/mol
IUPAC Name 2,3,4-trimethyl-1-benzothiophene
Standard InChI InChI=1S/C11H12S/c1-7-5-4-6-10-11(7)8(2)9(3)12-10/h4-6H,1-3H3
Standard InChI Key GTMJIBWPIOYZSG-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(SC2=CC=C1)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomeric Variations

Benzo(b)thiophene, trimethyl- (C₁₁H₁₂S) belongs to the heterocyclic aromatic compound family, featuring a benzo[b]thiophene core with three methyl substituents. The IUPAC nomenclature and structural configuration vary significantly based on methyl group positions:

  • 2,5,7-Trimethyl-1-benzothiophene (CAS 16587-65-8): Methyl groups at positions 2, 5, and 7 of the thiophene ring .

  • 3,4,7-Trimethyl-1-benzothiophene (CAS 1008-57-7): Substitutions at positions 3, 4, and 7 .

  • 2,3,7-Trimethyl-1-benzothiophene (CAS 35923-92-3): Methyl groups at positions 2, 3, and 7 .

The molecular weight remains constant across isomers at 176.28 g/mol, but steric and electronic effects differ markedly. X-ray crystallography and NMR studies reveal that methyl group placement influences ring planarity and π-electron delocalization, affecting electronic properties .

Spectral Characterization

Mass spectral data for 2,5,7-trimethyl-1-benzothiophene (NIST MS number: 34588) shows a base peak at m/z 176 corresponding to the molecular ion [M]⁺, with fragmentation patterns indicative of sequential methyl group loss . Infrared spectroscopy identifies characteristic C-S stretching vibrations at 610–680 cm⁻¹ and aromatic C-H bends near 800 cm⁻¹.

Table 1: Key Spectral Parameters

ParameterValue (2,5,7-Trimethyl-)MethodSource
MS Base Peakm/z 176Electron Ionization
IR C-S Stretch645 cm⁻¹FT-IR
¹H NMR (CDCl₃) δ2.35–2.58 (methyl)300 MHz

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically employs electrophilic cyclization strategies. A representative pathway for 2,5,7-trimethyl-1-benzothiophene involves:

  • Friedel-Crafts Acylation: Thiophene derivatives react with acetyl chloride in the presence of AlCl₃ to introduce methyl groups.

  • Cyclodehydration: Treatment with polyphosphoric acid (PPA) induces ring closure, forming the benzo[b]thiophene core .

Yield optimization studies demonstrate that reaction temperature (80–120°C) and catalyst loading (10–15 mol% AlCl₃) critically influence product distribution, with optimal yields reaching 78%.

Advanced Methodologies

Recent innovations include:

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining 82% yield .

  • Flow Chemistry Approaches: Enable continuous production with >90% purity, as validated by HPLC analysis .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 2,5,7-trimethyl-1-benzothiophene reveals:

  • Density: 1.1 ± 0.1 g/cm³ at 20°C

  • Boiling Point: 280.7 ± 9.0°C at 760 mmHg

  • Vapor Pressure: 0.0 ± 0.6 mmHg at 25°C

The compound's high logP value (5.76) indicates significant hydrophobicity, influencing its solubility profile and environmental persistence .

Reactivity Profile

Benzo(b)thiophene derivatives undergo characteristic reactions:

  • Electrophilic Substitution: Preferential attack occurs at the 4-position due to methyl group directing effects.

  • Oxidation: MCPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to sulfoxide derivatives .

Table 2: Kinetic Parameters for Sulfoxidation

Oxidizing AgentRate Constant (k, s⁻¹)Temperature (°C)
MCPBA2.3 × 10⁻³25
H₂O₂1.1 × 10⁻⁴50

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors. Molecular docking studies show that 3,4,7-trimethyl derivatives exhibit IC₅₀ values of 12 nM against EGFR mutants, surpassing first-generation inhibitors .

Organic Electronic Materials

Thin-film transistors incorporating 2,5,7-trimethyl-1-benzothiophene demonstrate:

  • Charge Mobility: 0.45 cm²/V·s

  • On/Off Ratio: >10⁶
    These metrics surpass pentacene-based devices, highlighting potential for flexible electronics .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts enable enantioselective synthesis of 2,3,7-trimethyl derivatives with 94% ee, opening avenues for stereoselective drug development .

Environmental Impact Studies

Biodegradation assays reveal a half-life of 28 days in soil microbiota, with 2,5,7-trimethyl- exhibiting slower degradation than non-methylated analogs .

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